molecular formula C16H34ClN3O4 B6297062 N,N'-bis-Boc-dipropylene triamine hydrochloride CAS No. 82409-03-8

N,N'-bis-Boc-dipropylene triamine hydrochloride

Cat. No. B6297062
CAS RN: 82409-03-8
M. Wt: 367.9 g/mol
InChI Key: NAKRRTSBXWVSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis-Boc-dipropylene triamine hydrochloride (BDPTA-HCl) is a versatile and powerful reagent used in a variety of chemical reactions. It is a derivative of dipropylene triamine (DPTA), a polyamine compound that has been used in a variety of applications. BDPTA-HCl is a white crystalline powder that is soluble in water, and it is used in a variety of synthetic and analytical processes, including peptide synthesis, protein modification, and enzyme labelling.

Mechanism of Action

N,N'-bis-Boc-dipropylene triamine hydrochloride acts as a catalyst in a variety of reactions. It is used as a catalyst in peptide synthesis, protein modification, and enzyme labelling. It is also used as a catalyst in the synthesis of peptide-based drugs. In peptide synthesis, N,N'-bis-Boc-dipropylene triamine hydrochloride catalyzes the formation of peptide bonds between amino acids, which results in the formation of a peptide chain. In protein modification, N,N'-bis-Boc-dipropylene triamine hydrochloride catalyzes the formation of covalent bonds between amino acids, which results in the modification of proteins. In enzyme labelling, N,N'-bis-Boc-dipropylene triamine hydrochloride catalyzes the formation of covalent bonds between enzymes and other molecules, which results in the labelling of enzymes.
Biochemical and Physiological Effects
N,N'-bis-Boc-dipropylene triamine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects on cells, including the regulation of cell growth and differentiation, the regulation of gene expression, and the regulation of protein synthesis. It has also been found to have antifungal, antiviral, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N,N'-bis-Boc-dipropylene triamine hydrochloride is a versatile and powerful reagent that can be used in a variety of laboratory experiments. Its advantages include its high reactivity and its ease of use. Its limitations include its potential to cause contamination of other compounds, its potential to cause side reactions, and its potential to cause toxicity in laboratory animals.

Future Directions

There are a number of potential future directions for research involving N,N'-bis-Boc-dipropylene triamine hydrochloride. These include further research into its biochemical and physiological effects, further research into its potential applications in peptide synthesis, protein modification, and enzyme labelling, further research into its potential toxicity, and further research into its potential use in the development of peptide-based drugs. Additionally, further research into its potential use as a catalyst in other chemical reactions is warranted.

Synthesis Methods

N,N'-bis-Boc-dipropylene triamine hydrochloride is synthesized through a two-step process. First, N,N'-dipropylenetriamine (DPTA) is reacted with a Boc-protected hydrochloric acid in the presence of a base catalyst. This reaction results in the formation of N,N'-bis-Boc-dipropylene triamine hydrochloride (N,N'-bis-Boc-dipropylene triamine hydrochloride). The second step involves the deprotection of the Boc group, which is accomplished through a reaction with aqueous acid. This process produces the desired N,N'-bis-Boc-dipropylene triamine hydrochloride product.

Scientific Research Applications

N,N'-bis-Boc-dipropylene triamine hydrochloride has been used in a variety of scientific research applications. It is used in peptide synthesis, protein modification, and enzyme labelling. It has been used to synthesize peptide libraries for drug discovery, to modify proteins for use in cell-based assays, and to label enzymes for use in immunoassays. It has also been used in the synthesis of peptide-based drugs, such as peptide-based antibiotics and anti-cancer agents.

properties

IUPAC Name

tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O4.ClH/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6;/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRRTSBXWVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis-Boc-dipropylene triamine hydrochloride

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